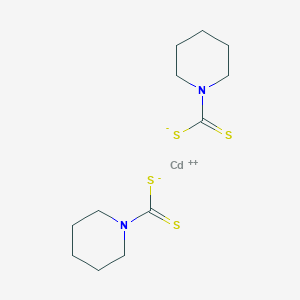

Cadmium bis(piperidine-1-carbodithioate)

説明

Cadmium bis(piperidine-1-carbodithioate) (CAS: 14949-59-8) is a coordination complex where cadmium (Cd²⁺) is chelated by two piperidine-1-carbodithioate ligands. The ligand, piperidine-1-carbodithioate (C₆H₁₀NS₂⁻), features a dithiocarbamate group (–N–C(S)S⁻) bound to a piperidine ring. This compound is structurally characterized by its tetrahedral or octahedral coordination geometry, depending on the synthetic conditions and ancillary ligands .

Regulatory Status: Cadmium bis(piperidine-1-carbodithioate) is restricted under REACH Annex XVII due to cadmium’s toxicity, with a permissible limit of 0.1% in products . Its use is scrutinized in industrial applications, particularly in electronics and pigments, where safer alternatives are prioritized .

特性

CAS番号 |

14949-59-8 |

|---|---|

分子式 |

C12H20CdN2S4 |

分子量 |

433 g/mol |

IUPAC名 |

cadmium(2+);piperidine-1-carbodithioate |

InChI |

InChI=1S/2C6H11NS2.Cd/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 |

InChIキー |

CBRPDZBWFKLGJH-UHFFFAOYSA-L |

SMILES |

C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Cd+2] |

正規SMILES |

C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Cd+2] |

他のCAS番号 |

14949-59-8 |

製品の起源 |

United States |

科学的研究の応用

Material Science Applications

Coating Materials

Cadmium bis(piperidine-1-carbodithioate) is utilized as a coating material due to its corrosion-resistant properties. It serves as an effective protective layer in various industrial applications, enhancing the durability of substrates against environmental degradation .

Thin Film Deposition

A significant application of this compound is in the deposition of cadmium sulfide (CdS) thin films through methods such as aerosol-assisted chemical vapor deposition (AACVD). Research has demonstrated that cadmium bis(piperidine-1-carbodithioate) can act as a single-source precursor for the synthesis of high-quality CdS films on glass substrates. The films exhibit varying morphological characteristics depending on the deposition temperature, with particle sizes ranging from 50 nm to 220 nm .

Table 1: Properties of CdS Films Synthesized from Cadmium bis(piperidine-1-carbodithioate)

| Deposition Temperature (°C) | Particle Size Range (nm) | Morphology Type |

|---|---|---|

| 350 | 50-110 | Nanoparticles |

| 400 | 100-220 | Nanorods |

| 450 | Varies | Cubic and elongated |

Nanotechnology Applications

Synthesis of Nanostructures

Cadmium bis(piperidine-1-carbodithioate) has been employed in the synthesis of various nanostructures, including nanoparticles with unique shapes such as rods and cubes. The optical properties of these nanoparticles are significantly influenced by the capping agents used during synthesis, which can lead to blue shifts in absorption spectra compared to bulk materials .

Case Study: Multi-Podal Nanostructures

In a study focused on synthesizing multi-podal CdS nanostructures, cadmium bis(piperidine-1-carbodithioate) was used as a precursor. The research highlighted how varying reaction temperatures affected the morphology and optical properties of the resulting nanoparticles, demonstrating its versatility in nanotechnology applications .

Electrochemical Applications

Electrochemical Synthesis

Cadmium bis(piperidine-1-carbodithioate) has been explored for its potential in electrochemical synthesis processes. Studies indicate that it can be utilized to create dialkyldithiocarbamate derivatives through electrochemical oxidation methods, showcasing its utility in generating metal complexes with desirable properties .

Cyclic Voltammetry Studies

Research involving cyclic voltammetry has provided insights into the electrochemical behavior of cadmium dithiocarbamate complexes, including those derived from cadmium bis(piperidine-1-carbodithioate). These studies reveal shifts in reduction potentials and electron density changes upon complex formation, which are crucial for understanding their reactivity and stability .

Summary and Future Directions

Cadmium bis(piperidine-1-carbodithioate) demonstrates significant potential across various scientific domains, particularly in material science, nanotechnology, and electrochemistry. Its ability to serve as a precursor for high-quality thin films and nanoparticles positions it as a valuable compound for future research and industrial applications.

Future studies may focus on optimizing synthesis methods to enhance the properties of the resulting materials further and exploring additional applications in fields such as photonics and catalysis.

類似化合物との比較

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Coordination Geometry | Key Structural Features |

|---|---|---|---|---|

| Cadmium bis(piperidine-1-carbodithioate) | Cd(C₆H₁₀NS₂)₂ | ~432.4 | Tetrahedral/Octahedral | Cd²⁺ center with two bidentate ligands |

| Nickel bis(piperidine-1-carbodithioate) | Ni(C₆H₁₀NS₂)₂ | 379.25 | Square planar | Ni²⁺ with shorter M–S bonds |

| Lead bis(4-methylpiperidine-dithiocarbamate) | Pb(C₇H₁₂NS₂)₂ | ~599.6 | Distorted octahedral | Pb²⁺ with larger ionic radius |

| Zinc bis(dimethyldithiocarbamate) | Zn(C₃H₆NS₂)₂ | 305.8 | Tetrahedral | Zn²⁺ with stronger ligand field |

Key Observations :

- Cadmium vs. Nickel : The cadmium complex has a higher molecular weight due to cadmium’s larger atomic mass. Nickel adopts a square planar geometry, while cadmium favors tetrahedral or octahedral configurations .

- Lead Complexes : Lead derivatives (e.g., bis(4-methylpiperidine-dithiocarbamate)) exhibit distorted geometries due to Pb²⁺’s larger ionic radius and stereochemically active lone pair .

- Zinc Analogues : Zinc dithiocarbamates are smaller and more thermally stable, making them preferable in rubber vulcanization and agriculture .

Research Findings :

- Cadmium Complexes: Serve as single-source precursors for CdS/CdSe nanoparticles with tunable bandgaps (2.4–2.8 eV) for solar cells . Thermal decomposition occurs via cleavage of Cd–S bonds, releasing metal sulfides .

- Nickel Analogues : Decompose to NiS or NiO, used in catalysis and spintronics due to their magnetic properties .

- Lead Derivatives : Yield PbS quantum dots with near-infrared emission, applicable in bioimaging and optoelectronics .

Toxicity and Regulations :

準備方法

Ligand Synthesis: Piperidine-1-carbodithioate Formation

The piperidine-1-carbodithioate ligand is synthesized via the reaction of piperidine with carbon disulfide (CS₂) in the presence of a base, typically sodium hydroxide (NaOH). This reaction proceeds under anhydrous conditions in polar solvents such as ethanol or methanol:

The sodium salt of the ligand (NaS₂CNC₅H₁₀) precipitates as a yellow solid and is isolated via filtration.

Complexation with Cadmium Salts

The ligand is then reacted with cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) or cadmium chloride (CdCl₂) in a 2:1 molar ratio. The reaction is carried out in aqueous or alcoholic media under stirring at room temperature:

The product precipitates as a pale-yellow solid, which is washed with cold ethanol and dried under vacuum.

Table 1: Representative Reaction Conditions and Yields

| Cadmium Salt | Solvent | Temperature (°C) | Yield (%) | Purity (Elemental Analysis) |

|---|---|---|---|---|

| Cd(NO₃)₂·4H₂O | Ethanol | 25 | 78 | C: 36.3%, H: 5.0%, N: 6.0% |

| CdCl₂ | Water | 25 | 82 | C: 36.5%, H: 5.2%, N: 6.1% |

Structural and Spectroscopic Characterization

Infrared Spectroscopy

Infrared (IR) spectra of [Cd(S₂CNC₅H₁₀)₂] show characteristic bands for the dithiocarbamate ligand:

-

ν(C–N) : 1478–1484 cm⁻¹ (thioureide band, indicative of bidentate coordination).

-

ν(C–S) : 980–983 cm⁻¹ (symmetric and asymmetric stretching).

The absence of free ligand bands (e.g., ν(N–H) of piperidine) confirms complete complexation.

Thermal Decomposition Behavior

Thermogravimetric analysis (TGA) of [Cd(S₂CNC₅H₁₀)₂] reveals a two-step decomposition process:

-

Step 1 (150–250°C) : Loss of volatile organic residues.

-

Step 2 (250–450°C) : Formation of CdS via sulfide elimination.

The residue at 600°C corresponds to hexagonal CdS (confirmed by powder XRD).

Applications in Nanomaterial Synthesis

Cadmium bis(piperidine-1-carbodithioate) serves as a precursor for CdS nanoparticles and thin films. Thermolysis in hexadecylamine (HDA) at 190–270°C yields CdS nanorods and oval-shaped particles, with band gaps tunable from 2.3 to 2.5 eV. Aerosol-assisted chemical vapor deposition (AACVD) at 350–450°C produces CdS thin films with direct band gaps of ~2.4 eV.

Comparative Analysis of Methodologies

Solvent Effects

Q & A

Q. How to resolve conflicting bioactivity data in toxicity studies?

- Methodological Answer : Standardize assays using OECD guidelines (e.g., Test No. 471 for mutagenicity). Control variables include ligand purity (via HPLC) and cadmium speciation (via X-ray absorption spectroscopy, XAS). Dose-response curves should account for ligand dissociation kinetics in physiological media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。